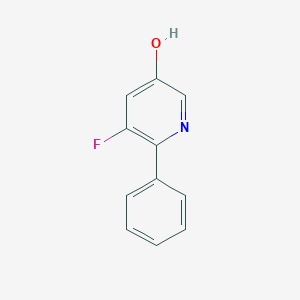

5-Fluoro-6-phenyl-3-pyridinol

Description

Properties

Molecular Formula |

C11H8FNO |

|---|---|

Molecular Weight |

189.19 g/mol |

IUPAC Name |

5-fluoro-6-phenylpyridin-3-ol |

InChI |

InChI=1S/C11H8FNO/c12-10-6-9(14)7-13-11(10)8-4-2-1-3-5-8/h1-7,14H |

InChI Key |

IUHVLTLCNULIMA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=N2)O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural features and properties of 5-Fluoro-6-phenyl-3-pyridinol and related compounds:

*Hypothetical molecular weight calculated based on formula.

Key Observations:

Substituent Effects on Molecular Weight :

- The trifluoromethyl (-CF₃) and 3-fluorophenyl groups in 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol significantly increase its molecular weight (257.18 vs. ~201 for the target compound) .

- The iodine substituent in 5-Fluoro-3-iodopyridin-2-ol contributes to its higher molecular weight (239.99) compared to the target compound .

Hydroxyl Position and Acidity :

- In 5-(3-Fluorophenyl)-6-(trifluoromethyl)pyridin-2-ol , the hydroxyl group at position 2 exhibits a pKa of 7.27, suggesting moderate acidity influenced by electron-withdrawing substituents (CF₃ and F) . The target compound’s hydroxyl at position 3 may have a different pKa due to altered electronic effects from the phenyl and fluorine groups.

Boiling Point and Density :

Electronic and Reactivity Comparisons

- Electron-Withdrawing Effects: Fluorine at position 5 in the target compound and enhances electrophilic substitution resistance but may activate the hydroxyl group for deprotonation.

Steric Effects :

- The phenyl group at position 6 in the target compound introduces steric hindrance, which may reduce accessibility for nucleophilic attacks compared to smaller substituents like iodine in .

Q & A

Q. What synthetic routes are optimal for preparing 5-Fluoro-6-phenyl-3-pyridinol, and what reaction conditions ensure high yield?

The synthesis typically involves fluorination of pyridine precursors. Key steps include:

- Fluorination : Use of potassium fluoride (KF) or other fluorinating agents in polar aprotic solvents like DMSO to introduce the fluorine atom at the 5-position .

- Phenyl group introduction : Suzuki-Miyaura coupling with phenylboronic acid under palladium catalysis to attach the phenyl group at the 6-position .

- Hydroxyl group retention : Protect the 3-hydroxyl group during fluorination using trimethylsilyl (TMS) groups to prevent side reactions . Critical parameters: Temperature control (<100°C) to avoid decomposition and inert atmosphere (N₂/Ar) for palladium-mediated coupling .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR Spectroscopy : ¹H/¹⁹F NMR to confirm fluorine substitution and phenyl integration. For example, the ¹⁹F NMR signal typically appears at δ -110 to -120 ppm for aromatic fluorides .

- X-ray Diffraction (XRD) : Resolve crystal structure and hydrogen-bonding patterns (e.g., O-H···N interactions in pyridinol derivatives) .

- HPLC-MS : Assess purity (>95%) and detect byproducts like dehalogenated or hydroxylated derivatives .

Advanced Research Questions

Q. How do competing reaction pathways during fluorination impact regioselectivity and byproduct formation?

Competing pathways arise from:

- Electrophilic vs. nucleophilic fluorination : Electrophilic agents (e.g., Selectfluor) may favor aromatic fluorination but risk over-fluorination, while nucleophilic agents (KF) require stringent anhydrous conditions .

- Byproduct analysis : Use LC-MS to identify intermediates like 6-phenyl-3-pyridinol (from defluorination) or di-fluorinated analogs. Computational modeling (DFT) can predict activation barriers for competing pathways . Mitigation: Optimize solvent polarity (e.g., DMF for better fluorophilicity) and stoichiometric control of fluorinating agents .

Q. How can contradictions between computational predictions and experimental data on hydrogen-bonding networks be resolved?

- Multi-technique validation : Compare XRD data with DFT-optimized geometries to identify discrepancies in hydrogen-bond lengths or angles .

- Solvent effects : Simulate solvent interactions (e.g., water vs. DMSO) using molecular dynamics (MD) to explain deviations in crystal packing . Example: If computational models predict stronger O-H···N bonds than observed experimentally, consider lattice strain or π-π stacking interference .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound derivatives?

- Derivatization : Modify the phenyl (e.g., electron-withdrawing groups) or hydroxyl group (e.g., esterification) to probe bioactivity .

- In vitro assays : Test kinase inhibition (e.g., GSK-3β) using fluorescence polarization assays, comparing IC₅₀ values against non-fluorinated analogs .

- Data-driven SAR : Use multivariate analysis to correlate substituent electronic parameters (Hammett σ) with activity trends .

Methodological Considerations

- Synthetic reproducibility : Document reaction parameters (e.g., solvent purity, catalyst lot) to address batch-to-batch variability .

- Analytical cross-validation : Pair HPLC with ¹H NMR integration for accurate purity quantification, avoiding overreliance on single techniques .

- Data transparency : Share raw crystallographic data (e.g., CIF files) to enable independent validation of structural claims .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.